molecular formula C22H24N2O3 B11644827 N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11644827
M. Wt: 364.4 g/mol
InChI Key: ILQQGTPXINJOEU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a hexanamide backbone with a 2,6-dimethylphenyl group and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 2,6-dimethylaniline with a suitable carboxylic acid derivative, such as a carboxylic acid chloride or an ester, under conditions that promote amide bond formation.

    Introduction of the Isoindoline Group: The 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group can be introduced through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions that favor the desired transformations.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The phenyl and isoindoline groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl or isoindoline rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
  • N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

Uniqueness

N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is unique due to its specific structural features, such as the length of the hexanamide chain and the presence of both the 2,6-dimethylphenyl and isoindoline groups. These features may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C22H24N2O3/c1-4-5-13-18(20(25)23-19-14(2)9-8-10-15(19)3)24-21(26)16-11-6-7-12-17(16)22(24)27/h6-12,18H,4-5,13H2,1-3H3,(H,23,25)

InChI Key

ILQQGTPXINJOEU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=C(C=CC=C1C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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